molecular formula C6H13NO4S B13229645 3-Methoxyoxane-4-sulfonamide

3-Methoxyoxane-4-sulfonamide

Cat. No.: B13229645
M. Wt: 195.24 g/mol
InChI Key: LZLMCYDHJZVEKG-UHFFFAOYSA-N
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Description

3-Methoxyoxane-4-sulfonamide is a chemical compound of interest in organic synthesis and drug discovery research. It features a sulfonamide functional group, a moiety widely recognized for its significant role in medicinal chemistry . Sulfonamides are a prevalent pharmacophore in FDA-approved drugs and are known to exhibit a range of pharmacological activities, including antimicrobial, anti-carbonic anhydrase, and diuretic effects . The sulfonamide group is a versatile building block in organic synthesis. It is frequently employed in metal-catalyzed cross-coupling reactions, such as nickel-catalyzed C–N bond formation for the synthesis of diarylsulfonamides, and in the N-alkylation of benzenesulfonamides using ruthenium or palladium catalysts . Furthermore, sulfonamide-containing compounds can act as ligands to form coordination complexes with various metal ions, which can enhance or modify biological properties such as antimicrobial and anticancer activities . The oxane (tetrahydropyran) ring incorporated into the structure is a common scaffold in organic chemistry that can influence the molecule's three-dimensional geometry and physicochemical properties. This compound is provided as a high-purity solid for research applications. It is intended for use in laboratory settings only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO4S

Molecular Weight

195.24 g/mol

IUPAC Name

3-methoxyoxane-4-sulfonamide

InChI

InChI=1S/C6H13NO4S/c1-10-5-4-11-3-2-6(5)12(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9)

InChI Key

LZLMCYDHJZVEKG-UHFFFAOYSA-N

Canonical SMILES

COC1COCCC1S(=O)(=O)N

Origin of Product

United States

Chemical Transformations and Derivatization Strategies of 3 Methoxyoxane 4 Sulfonamide

Modification of the Sulfonamide Nitrogen: N-Alkylation, N-Acylation, and N-Arylation

The nitrogen atom of the sulfonamide group in 3-methoxyoxane-4-sulfonamide is a primary site for derivatization through N-alkylation, N-acylation, and N-arylation reactions. These transformations are fundamental in medicinal chemistry for probing structure-activity relationships.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved under basic conditions. The reaction typically involves the deprotonation of the sulfonamide nitrogen by a suitable base, such as sodium hydride or potassium carbonate, to form a nucleophilic anion that subsequently reacts with an alkylating agent (e.g., an alkyl halide). The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

N-Acylation: N-acylation of sulfonamides introduces an acyl group, forming N-acylsulfonamides. rsc.org These derivatives are of significant interest due to their unique physicochemical properties and their prevalence in a number of therapeutic agents. nih.gov The acylation can be carried out using various acylating agents, including acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. semanticscholar.org One effective method involves the use of N-acylbenzotriazoles in the presence of sodium hydride, which has been shown to produce N-acylsulfonamides in high yields. semanticscholar.org

N-Arylation: The formation of a carbon-nitrogen bond between the sulfonamide and an aryl group is a valuable transformation. nih.gov Modern cross-coupling methodologies, particularly those catalyzed by copper or palladium, have become the preferred methods for N-arylation of sulfonamides. nie.edu.sg For instance, copper(I) iodide-catalyzed N-arylation of sulfonamides with aryl halides has been demonstrated to be an efficient protocol. nie.edu.sgresearchgate.net Ligand-free copper-catalyzed N-arylation reactions have also been developed, offering a simpler and more economical approach. nie.edu.sg A general and mild method for the N-arylation of solid-supported sulfonamides using copper acetate (B1210297) and triethylamine (B128534) with arylboronic acids has also been reported. nih.gov

Table 1: Examples of N-Substitution Reactions on a Sulfonamide Moiety

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, K2CO3, DMFN-Alkylsulfonamide
N-AcylationN-Acylbenzotriazole, NaH, THFN-Acylsulfonamide
N-ArylationAryl halide, CuI, Cs2CO3, DMFN-Arylsulfonamide

Transformations Involving the Methoxy (B1213986) Group

The methoxy group at the 3-position of the oxane ring is generally stable but can undergo cleavage under harsh acidic conditions, typically with strong acids like hydrobromic acid or hydroiodic acid, to yield the corresponding alcohol. This transformation can be a strategic step to unmask a hydroxyl group for further functionalization. Selective demethylation in the presence of other sensitive functional groups can be challenging and requires careful selection of reagents.

Functionalization of the Oxane Ring System

The oxane ring of this compound is a saturated heterocyclic system and is generally less reactive than aromatic or unsaturated rings. However, functionalization can be achieved through various synthetic strategies. While direct C-H functionalization of such rings is an emerging area, more established methods would likely involve the introduction of functional groups through multi-step sequences. For instance, if a suitable precursor with a handle for functionalization is used in the synthesis of the oxane ring, this handle can be manipulated at a later stage.

Ring-Opening and Rearrangement Reactions of the Oxane Core

The oxane ring is a cyclic ether and is generally stable to a wide range of reagents. However, under strongly acidic conditions, ring-opening reactions can occur. nih.govresearchgate.net The presence of the electron-withdrawing sulfonamide group and the methoxy group may influence the regioselectivity of such a reaction. The reaction is initiated by protonation of the ring oxygen, followed by nucleophilic attack of a counter-ion or another nucleophile present in the reaction mixture. nih.gov These reactions can lead to the formation of linear polyfunctionalized compounds.

Rearrangement reactions of the oxane core are less common but could potentially be induced under specific catalytic or thermal conditions, leading to the formation of isomeric heterocyclic systems. The specific conditions required for such transformations would need to be determined experimentally.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Methoxyoxane 4 Sulfonamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) environments within a molecule. For 3-Methoxyoxane-4-sulfonamide, detailed 1D and 2D NMR experiments would be conducted to confirm its covalent framework and stereochemical arrangement.

The ¹H NMR spectrum is expected to reveal distinct signals for the protons of the oxane ring, the methoxy (B1213986) group, and the sulfonamide moiety. The protons on the oxane ring would exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling. The methoxy group should appear as a sharp singlet, while the sulfonamide protons would likely present as a broad singlet, the chemical shift of which could be solvent-dependent.

The ¹³C NMR spectrum will complement the proton data, showing characteristic resonances for the aliphatic carbons of the oxane ring, the methoxy carbon, and the carbon atom attached to the sulfonamide group. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
4.85 br s 2H -SO₂NH₂
4.10 - 3.95 m 2H Oxane-CH₂-O
3.85 ddd 1H Oxane-CH-S
3.60 ddd 1H Oxane-CH-O
3.45 s 3H -OCH₃

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

Chemical Shift (δ) ppm Assignment
78.5 Oxane-CH-O
68.2 Oxane-CH₂-O
60.1 Oxane-CH-S
56.3 -OCH₃

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition and elucidating the fragmentation pathways of a molecule. Using a soft ionization technique such as electrospray ionization (ESI), the accurate mass of the molecular ion can be measured, allowing for the unambiguous determination of the molecular formula.

For this compound (C₅H₁₁NO₄S), the expected exact mass would be calculated and compared to the experimentally observed value. Collision-induced dissociation (CID) experiments would reveal characteristic fragmentation patterns. A notable fragmentation pathway for sulfonamides often involves the loss of SO₂. nih.gov

Table 3: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z Fragmentation
[M+H]⁺ 182.0487 182.0485 Molecular Ion
[M-SO₂NH₂]⁺ 101.0602 101.0600 Loss of sulfonamide group

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the sulfonamide, the S=O stretching vibrations, C-O stretching of the ether and methoxy groups, and C-H stretching of the aliphatic ring.

Raman spectroscopy, being particularly sensitive to symmetric vibrations and less sensitive to polar functional groups like O-H, would provide complementary information. The S=O symmetric stretch and skeletal vibrations of the oxane ring are expected to be prominent in the Raman spectrum.

Table 4: Hypothetical Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Technique Assignment
3350, 3250 IR N-H stretching (sulfonamide)
2950-2850 IR, Raman C-H stretching (aliphatic)
1340, 1160 IR, Raman Asymmetric and symmetric S=O stretching
1100 IR C-O-C stretching (oxane ether)
1080 IR C-O stretching (methoxy)

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. biointerfaceresearch.comresearchgate.netmdpi.com For this compound, obtaining suitable crystals would allow for the precise determination of the conformation of the oxane ring (e.g., chair or boat conformation) and the relative stereochemistry of the methoxy and sulfonamide substituents.

The crystal packing would likely be dominated by hydrogen bonding interactions involving the sulfonamide N-H protons as donors and the sulfonyl or ether oxygen atoms as acceptors, leading to the formation of extended supramolecular architectures. researchgate.netmdpi.com

Table 5: Hypothetical Crystal Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 9.8
β (°) 105.5
Volume (ų) 820.1
Z 4

Computational Chemistry and Molecular Modeling Studies of Oxane Sulfonamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to explore the electronic structure of sulfonamide-containing molecules. nih.govresearchgate.net These methods provide a detailed understanding of how electron density is distributed across 3-Methoxyoxane-4-sulfonamide, which is fundamental to predicting its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. nih.gov A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It visualizes the electrostatic potential on the electron density surface of the molecule. doaj.org For a molecule like this compound, MEP maps can identify regions that are electron-rich (negative potential), such as around the oxygen atoms of the sulfonamide group and the methoxy (B1213986) group, and regions that are electron-poor (positive potential), typically near the amide hydrogen. These maps are instrumental in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding. doaj.orgmdpi.com

Table 1: Representative Electronic Properties Calculated for Sulfonamide Scaffolds

Parameter Typical Calculated Value Significance
HOMO Energy -6.0 to -8.0 eV Indicates electron-donating capability.
LUMO Energy -1.0 to 1.0 eV Indicates electron-accepting capability.
HOMO-LUMO Gap 5.0 to 7.0 eV Correlates with chemical stability and reactivity.

Note: The values presented are representative for sulfonamide derivatives and may vary for this compound depending on the specific computational method and basis set used.

Conformational Analysis and Energy Landscape Mapping of the Oxane Ring

The three-dimensional structure of this compound is not static; the oxane ring is flexible and can adopt several different conformations. Conformational analysis aims to identify the most stable (lowest energy) shapes the molecule is likely to adopt. For saturated six-membered heterocycles like oxane, the most common conformations are the "chair," "boat," and "twist-boat" forms.

Generally, the chair conformation is the most stable arrangement for six-membered rings as it minimizes both angle strain and torsional strain. utdallas.edu However, the presence of substituents—in this case, the methoxy and sulfonamide groups—influences the relative stability of different chair conformations (axial vs. equatorial placement of substituents) and other, higher-energy conformers. Computational methods can map the potential energy surface of the molecule, revealing the energy barriers between different conformations and the most probable interconversion pathways. researchgate.net For instance, studies on similar heterocyclic systems have shown that the energy difference between equatorial and axial conformers can be on the order of 0.5 to 1.0 kcal/mol. rsc.org The specific energetic preferences for this compound would depend on steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the substituents.

Table 2: Estimated Relative Energies of Oxane Ring Conformations

Conformation General Stability Ranking Estimated Relative Energy (kcal/mol) Key Features
Chair 1 (Most Stable) 0 Staggered bonds, minimal torsional strain.
Twist-Boat 2 ~5-6 Intermediate between Chair and Boat.

| Boat | 3 (Least Stable) | ~6-7 | Eclipsed bonds, significant torsional strain. |

Note: These are generalized energy values for a six-membered ring; the exact values for this compound would require specific calculations.

In Silico Prediction of Molecular Interactions and Binding Site Analysis

Molecular docking is a computational technique used to predict how a molecule, such as this compound, might bind to the active site of a biological target, typically a protein. rjb.ronih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The sulfonamide group is a well-established pharmacophore known to participate in key binding interactions. nih.gov The oxygen atoms of the sulfonyl group (SO₂) are potent hydrogen bond acceptors, while the amide (NH) proton can act as a hydrogen bond donor. mdpi.com These interactions are often critical for anchoring the molecule within a protein's binding pocket. For example, the sulfonamide group is known to form hydrogen bonds with residues like threonine and hydrophobic interactions with residues such as leucine and valine in the active sites of enzymes like carbonic anhydrase. mdpi.com

Docking simulations of this compound into a hypothetical receptor would involve:

Generating a 3D model of the molecule.

Identifying a potential protein target and its binding site.

Using a scoring function to evaluate numerous possible binding poses, predicting the most favorable orientation and calculating a binding affinity score. nih.gov

The results can reveal key amino acid residues that interact with the molecule and the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts, or van der Waals forces). nih.govacs.org

Table 3: Common Molecular Interactions for Sulfonamide Scaffolds in Protein Binding Sites

Interaction Type Functional Group Involved Potential Interacting Amino Acid Residues
Hydrogen Bond Donor Sulfonamide N-H Aspartate (Asp), Glutamate (Glu), Serine (Ser)
Hydrogen Bond Acceptor Sulfonamide O=S=O, Methoxy O Arginine (Arg), Lysine (Lys), Threonine (Thr), Asparagine (Asn)

| Hydrophobic Interactions | Oxane Ring | Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe) |

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles for Sulfonamide Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. fiveable.meomicstutorials.com The fundamental principle is that the structural properties of a molecule determine its activity. fiveable.me For sulfonamide scaffolds, QSAR models are developed to predict activities like antibacterial efficacy or enzyme inhibition. jbclinpharm.orgnih.gov

The process involves several key steps:

Data Collection: A dataset of sulfonamide derivatives with experimentally measured biological activities is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These can describe various aspects of the molecule, including:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Describing atomic connectivity.

Physicochemical descriptors: Lipophilicity (logP), molar refractivity.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity. neovarsity.org

Model Validation: The model's robustness and predictive power are rigorously tested. Key statistical parameters used for validation include:

r² (Coefficient of Determination): Indicates how well the model fits the training data. A value greater than 0.6 is generally considered acceptable.

q² or R²cv (Cross-validated r²): Measures the model's predictive ability through internal validation (e.g., leave-one-out). A q² value greater than 0.5 is typically required for a model to be considered predictive.

External Validation: The model is used to predict the activity of a separate "test set" of compounds not used in model creation to assess its real-world predictive power.

Such validated QSAR models can then be used to predict the activity of new, unsynthesized sulfonamide derivatives, guiding the design of more potent compounds. svuonline.org

Table 4: Key Statistical Parameters in QSAR Model Validation

Parameter Description Acceptable Value
Coefficient of determination (goodness of fit). > 0.6
Cross-validated coefficient of determination (internal predictive ability). > 0.5
r² - q² Difference between fit and internal predictivity. < 0.3

| F-value | Fischer's F-test value (statistical significance of the model). | High value indicates significance. |

Structure Activity Relationship Sar Investigations for Oxane Sulfonamide Scaffolds in Vitro Studies

Design Principles for In Vitro SAR Studies on Cyclic Sulfonamides

The design of in vitro Structure-Activity Relationship (SAR) studies for cyclic sulfonamides, such as those based on an oxane scaffold, is a systematic process aimed at identifying the key structural features responsible for biological activity. A primary principle is the use of rational, structure-based drug design, which leverages knowledge of the biological target to guide the synthesis of more effective compounds. nih.gov This approach has proven successful in the development of various inhibitors, including those for carbonic anhydrase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this design process. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA), a three-dimensional (3D) QSAR technique, are particularly powerful. CoMFA is predicated on the principle that ligand-target interactions are primarily noncovalent and shape-dependent. nih.gov In a CoMFA analysis, molecules are defined by steric and electrostatic fields, which are then correlated with biological activity data to create a pharmacophoric model. This model can predict the activity of hypothetical structures, guiding a cycle of synthesis, testing, and refinement. nih.gov Other computational approaches, such as Holographic QSAR (HQSAR), are also employed to investigate the key structural factors influencing the inhibitory activity of cyclic sulfonamide compounds. nih.gov

A critical design consideration is achieving isoform specificity to minimize off-target effects. nih.gov The "ring approach," where an aromatic or heterocyclic ring is attached to the sulfonamide group, has been a common strategy to enhance binding affinity. nih.gov However, modern design principles focus more on exploiting subtle structural differences between target isoforms to develop highly specific inhibitors. nih.gov For cyclic sulfonamides, or sultams, this involves creating libraries of aliphatic derivatives that can be systematically modified, for instance, through alkylation at the nitrogen atom, to explore the chemical space and identify compounds with optimal activity and selectivity. enamine.net

Methodologies for Assessing Molecular Recognition and Ligand-Target Interactions in Model Systems

Evaluating the interaction between a ligand, such as a 3-methoxyoxane-4-sulfonamide derivative, and its biological target is fundamental to SAR studies. A variety of robust biophysical and computational techniques are employed for this purpose. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics. nih.gov

Experimental, affinity-based methods are widely used to obtain detailed binding affinity data. mdpi.com

Isothermal Titration Calorimetry (ITC) : This technique directly measures the heat released or absorbed during a binding event. nih.govnih.gov A single ITC experiment can determine the binding constant (Kd), Gibbs free energy (ΔG), enthalpy (ΔH), entropy (ΔS), and the stoichiometry of the interaction. nih.govnih.gov

Surface Plasmon Resonance (SPR) : SPR is a label-free optical technique that measures real-time ligand-binding kinetics and affinities. nih.govfrontiersin.org It involves immobilizing the target protein on a sensor chip and flowing the ligand over the surface, allowing for the determination of association (kon) and dissociation (koff) rates. frontiersin.org

Thermal Shift Assay (TSA) : Also known as differential scanning fluorimetry, TSA is a fluorescence-based method used to measure protein thermal stability. The binding of a ligand typically increases the melting temperature of the protein, an effect that can be used to screen for binding. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR-based methods can characterize binding interactions at an atomic level in solution. frontiersin.org Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify binding epitopes and determine binding affinities.

Other Techniques : Additional methods include Biolayer Interferometry (BLI), Microscale Thermophoresis (MST), bioaffinity chromatography, mass spectrometry (MS), and circular dichroism, each providing valuable information about ligand-target interactions. mdpi.comfrontiersin.org

Computational methods, particularly molecular docking , complement these experimental techniques. Docking algorithms predict the preferred orientation of a ligand within a target's binding site and estimate the binding affinity using scoring functions. mdpi.comresearchgate.net This allows for virtual screening of compound libraries and provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. researchgate.net

Table 1: Methodologies for Assessing Ligand-Target Interactions
MethodologyPrincipleKey Parameters MeasuredPrimary Application
Isothermal Titration Calorimetry (ITC)Measures heat change upon bindingKd, ΔG, ΔH, ΔS, Stoichiometry (n)Thermodynamic characterization of binding
Surface Plasmon Resonance (SPR)Detects changes in refractive index upon binding to a sensor surfaceKd, kon, koffKinetic and affinity analysis
Thermal Shift Assay (TSA)Monitors protein thermal stability changes upon ligand bindingΔTm (change in melting temperature)High-throughput screening for binding
Nuclear Magnetic Resonance (NMR)Detects changes in the nuclear spin states of atoms in a magnetic fieldKd, Binding site identificationStructural and affinity analysis at atomic resolution
Molecular DockingComputational simulation of ligand-receptor bindingBinding pose, Scoring function (estimated affinity)Virtual screening and binding mode prediction

Elucidation of Mechanistic Insights from Structural Modifications on Binding Affinity

Systematic structural modifications of the oxane sulfonamide scaffold are essential for understanding the mechanism of action and optimizing binding affinity. Even minor changes to a molecule's structure can lead to significant differences in its interaction with a target. researchgate.net

A key determinant of activity for sulfonamides is the ionization state of the sulfonamide group. The deprotonated sulfonamide anion is often crucial for binding to metalloenzymes, such as carbonic anhydrases, where it coordinates with the metal ion (e.g., Zn²⁺) in the active site. researchgate.netnih.gov Therefore, the pKa of the sulfonamide group is a critical parameter; a lower pKa can enhance binding affinity by increasing the concentration of the required anionic form at physiological pH. researchgate.net

Hydrophobicity is another important factor. Increasing the hydrophobicity of substituents on the scaffold, particularly those distant from the primary binding group (the sulfonamide), can enhance binding affinity, likely through increased hydrophobic interactions with nonpolar pockets in the target's active site. researchgate.netnih.gov

SAR studies on related scaffolds provide a template for understanding potential modifications to the oxane ring. For instance, in studies of coumarin (B35378) sulfonamides, the introduction of a 7-diethylamino group was found to improve cytotoxic activity compared to 7-alkoxycoumarin analogs, indicating that specific substitutions can significantly enhance potency. mdpi.com Similarly, for an oxane sulfonamide, modifying the methoxy (B1213986) group at the 3-position or introducing substituents onto the oxane ring could probe interactions with specific subpockets of a target enzyme.

Table 2: Hypothetical SAR Data for this compound Analogs
CompoundModification (R-group at N1 of Sulfonamide)Modification (at Oxane C3-position)Binding Affinity (Kd, nM)Key Insight
Reference-H-OCH3500Baseline affinity
Analog 1-CH3-OCH3850N-alkylation decreases affinity, suggesting primary sulfonamide is preferred.
Analog 2-H-OH420Demethylation has a minor positive effect, possibly a new H-bond.
Analog 3-H-OCF3150Electron-withdrawing group enhances affinity, possibly by lowering sulfonamide pKa.
Analog 4-(4-fluorophenyl)-OCH395Aromatic substitution provides favorable hydrophobic/pi-stacking interactions.

Impact of Stereochemistry on Molecular Interactions within Oxane Sulfonamide Derivatives

Stereochemistry is a critical factor in drug action because biological targets, such as enzymes and receptors, are chiral environments. nih.gov The specific three-dimensional arrangement of atoms in a molecule dictates its ability to fit into a binding site and establish productive interactions. nih.gov The this compound scaffold contains multiple chiral centers, meaning it can exist as a number of different stereoisomers (enantiomers and diastereomers).

These stereoisomers, despite having the same chemical formula and connectivity, can have vastly different pharmacological properties. nih.gov One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be inactive or contribute to undesirable off-target effects. nih.gov The differential activity arises because only the eutomer can achieve the correct three-point attachment or optimal geometric and electrostatic complementarity with the chiral binding site. nih.govsemanticscholar.org

Emerging Research Applications and Future Directions in Oxane Sulfonamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of sulfonamides has been a subject of extensive research, with a recent focus on developing more sustainable and efficient methods. researchgate.netrsc.org Traditional methods often rely on the reaction of sulfonyl chlorides with amines, which can generate stoichiometric amounts of acidic byproduct. wikipedia.org Modern approaches, however, are geared towards minimizing waste and avoiding harsh reaction conditions. researchgate.net

One promising sustainable strategy for the synthesis of sulfonamides involves the oxidative chlorination of thiols to generate sulfonyl chlorides in situ, followed by reaction with an amine. researchgate.netrsc.org This can be carried out in environmentally benign solvents like water, ethanol (B145695), or deep eutectic solvents. researchgate.netresearchgate.net For the synthesis of 3-Methoxyoxane-4-sulfonamide, a potential sustainable route could start from a corresponding thiol precursor of the methoxyoxane ring system.

Another green approach is the use of mechanochemistry, which involves solvent-free reactions mediated by mechanical force. rsc.org A one-pot, two-step mechanochemical process has been demonstrated for the synthesis of sulfonamides from disulfides. rsc.org This methodology could potentially be adapted for the synthesis of this compound, offering a cost-effective and environmentally friendly alternative to traditional solution-phase synthesis.

Synthetic Method Key Features Potential Application for this compound Reference
Oxidative ChlorinationUse of sustainable solvents (water, ethanol); in situ generation of sulfonyl chloride.Synthesis from a 3-methoxyoxane-4-thiol precursor. researchgate.netrsc.org
MechanochemistrySolvent-free; one-pot procedure from disulfides.Environmentally friendly synthesis from a corresponding disulfide. rsc.org
Catalytic MethodsUse of copper catalysts with Na2S2O5 and nitro compounds in deep eutectic solvents.A novel route for C-S and S-N bond formation. researchgate.net

Exploration of Diverse Chemical Reactivities and Reactivity Profiles

The chemical reactivity of this compound would be dictated by the interplay of the oxane ring, the methoxy (B1213986) group, and the sulfonamide functionality. The sulfonamide group is generally considered to be relatively unreactive. wikipedia.org However, the N-H bond of the sulfonamide is acidic and can be deprotonated under basic conditions, allowing for further functionalization. wikipedia.org

Computational studies on other sulfonamides have shown that the acidity of the sulfonamido group can be influenced by substituents on the aromatic ring, which in turn correlates with the compound's reactivity towards acylating agents. core.ac.uk While this compound does not have an aromatic ring directly attached to the sulfonamide, the electronic effects of the methoxyoxane ring would similarly influence the acidity and reactivity of the sulfonamide proton.

The reactivity of the oxane ring itself would likely involve reactions typical of ethers, though the electron-withdrawing nature of the adjacent sulfonamide group could influence its stability and reactivity. The methoxy group could also be a site for chemical modification, although it is generally a stable ether linkage.

Functional Group Expected Reactivity Influencing Factors
Sulfonamide (N-H)Acidic proton, allows for deprotonation and N-alkylation/arylation.Electronic effects of the oxane ring.
Sulfonamide (S=O)Generally unreactive, but can be involved in coordination with metal ions.Steric hindrance from the oxane ring.
Oxane Ring (Ether)Generally stable, potential for ring-opening under harsh acidic conditions.Influence of adjacent sulfonamide and methoxy groups.
Methoxy GroupStable ether linkage, potential for cleavage under strong acidic conditions.Overall molecular stability.

Rational Design of Oxane Sulfonamide-Based Chemical Probes and Molecular Tools

Chemical probes are essential tools for studying biological systems. The sulfonamide scaffold is present in many bioactive molecules, making it an attractive starting point for the design of new chemical probes. mdpi.comnih.gov The development of sulfonyl fluoride-based chemical probes has been successful in targeting specific amino acid residues in proteins, such as histidine in cereblon. rsc.org

Starting from the this compound core, chemical probes could be designed by introducing reporter groups (e.g., fluorophores, biotin) or reactive functionalities for covalent modification of biological targets. The oxane ring provides a three-dimensional scaffold that can be further functionalized to enhance selectivity and binding affinity. Rational design would involve computational modeling to predict the binding of these probes to target proteins.

Probe Type Design Strategy Potential Application
Affinity-Based ProbeIntroduction of a high-affinity ligand for a specific protein target.Studying protein-ligand interactions.
Covalent ProbeIncorporation of a reactive group (e.g., sulfonyl fluoride) to form a covalent bond with the target.Identifying and labeling target proteins.
Fluorescent ProbeAttachment of a fluorophore to visualize the probe's localization within cells.Cellular imaging and tracking.

Integration with High-Throughput Synthesis and Screening for Chemical Discovery

High-throughput synthesis (HTS) and screening have revolutionized the process of drug discovery and materials science. nih.govrsc.org The SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry is a powerful tool for the rapid synthesis of large libraries of sulfonamide-containing compounds. nih.gov This methodology allows for the diversification of a core molecule by reacting it with a large panel of amines. nih.gov

The this compound scaffold could be adapted for HTS by converting the sulfonamide to a reactive intermediate, such as an iminosulfur oxydifluoride. This would enable the rapid generation of a library of derivatives with diverse substituents at the sulfonamide nitrogen. This library could then be screened against a variety of biological targets to identify new bioactive compounds.

HTS Approach Methodology Advantage for Oxane Sulfonamides
SuFEx Click ChemistryReaction of an iminosulfur oxydifluoride intermediate with a library of amines.Rapid generation of a large and diverse library of sulfonamide derivatives.
Parallel SynthesisAutomated synthesis of discrete compounds in a multi-well format.Efficient production of a smaller, focused library of compounds.
Solid-Phase SynthesisSynthesis of compounds on a solid support for ease of purification.Simplified workup and purification of the synthesized library.

Green Chemistry Approaches in the Synthesis and Derivatization of Oxane Sulfonamides

Green chemistry principles aim to reduce the environmental impact of chemical processes. aip.org As discussed in the context of novel synthetic methodologies, the use of sustainable solvents, catalysts, and energy sources is a key focus in modern sulfonamide synthesis. researchgate.netrsc.orgresearchgate.net

For the synthesis and derivatization of this compound, several green chemistry approaches can be envisioned. The use of water as a solvent for sulfonamide synthesis has been demonstrated to be effective. researchgate.net Additionally, electrochemical methods are emerging as a conceptually new and greener route to aromatic sulfonamides, avoiding harsh conditions. chemistryworld.com

Furthermore, the development of catalytic methods that minimize the use of stoichiometric reagents is a central tenet of green chemistry. For instance, a visible-light-triggered synthesis of sulfonamides has been developed that proceeds without the need for a base or a photocatalyst. researchgate.net The application of such methods to the synthesis and modification of this compound would significantly reduce its environmental footprint.

Green Chemistry Principle Specific Approach Benefit for Oxane Sulfonamide Chemistry
Use of Renewable FeedstocksDeriving the oxane ring from biomass sources.Reduced reliance on fossil fuels.
Use of Safer SolventsEmploying water, ethanol, or deep eutectic solvents.Minimized toxicity and environmental pollution.
CatalysisUtilizing catalytic amounts of reagents instead of stoichiometric amounts.Increased atom economy and reduced waste.
Energy EfficiencyEmploying mechanochemistry or photochemistry at room temperature.Lower energy consumption and milder reaction conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxyoxane-4-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions at the sulfonamide group. Key reagents include alkyl halides (e.g., methyl iodide for methoxy group introduction) and bases like triethylamine to deprotonate intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product . Optimization requires monitoring reaction progress using TLC and adjusting solvent polarity or temperature to enhance yield.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm methoxy (-OCH3_3) and sulfonamide (-SO2_2NH2_2) groups.
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ peak).
  • HPLC : Assess purity (>95% is standard for biological assays) .

Q. What storage conditions ensure the stability of this compound?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Shelf life extends to 3 years in powder form. For solution-phase storage (e.g., DMSO), use -80°C for ≤1 year .

Q. Which preliminary biological assays are suitable for screening this compound's bioactivity?

  • Methodological Answer : Conduct:

  • Enzyme inhibition assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates.
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate IC50_{50} values .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

  • Methodological Answer : Apply multi-technique validation :

  • Compare experimental IR spectra with computational predictions (DFT calculations) to confirm functional groups.
  • Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
  • Cross-reference with X-ray crystallography data if crystalline derivatives are available .

Q. What computational strategies predict the reactivity of this compound in substitution reactions?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications.
  • QSAR models : Correlate electronic parameters (e.g., Hammett constants) with reaction rates using software like Gaussian or Schrödinger .

Q. How can batch-to-batch variability in synthesis be minimized?

  • Methodological Answer :

  • Standardize reaction parameters (e.g., stoichiometry, solvent drying).
  • Use in-line analytics (e.g., FTIR probes) to monitor intermediate formation.
  • Implement quality control protocols : Compare each batch’s HPLC profile to a reference standard .

Q. What pharmacokinetic challenges arise from the sulfonamide moiety in vivo?

  • Methodological Answer : The sulfonamide group may:

  • Reduce oral bioavailability due to low solubility; address via salt formation (e.g., sodium sulfonate).
  • Increase renal clearance ; mitigate by structural modifications (e.g., adding lipophilic substituents) .

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